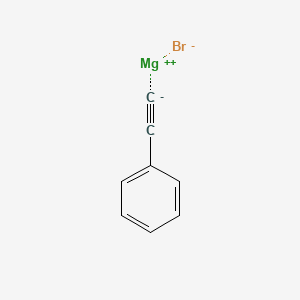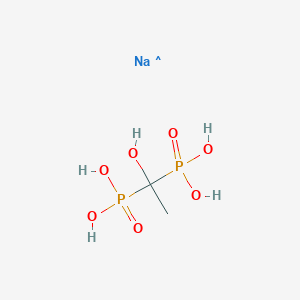
2,3-二氢-8-甲氧基-4H-1-苯并噻吩-4-酮
描述
“2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one” is a chemical compound with the molecular formula C10H10O2S . It has a molecular weight of 194.25000 .
Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one” consists of a benzothiopyran core, which is a bicyclic system containing a benzene ring fused with a thiopyran ring . The molecule also contains a methoxy group (-OCH3) attached to the 8-position of the benzothiopyran core .Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.25000 and a density of 1.243g/cm3 . It has a boiling point of 344.2ºC at 760 mmHg . The exact mass is 194.04000 and the compound has a LogP value of 2.37370 .科学研究应用
合成和反应性
2,3-二氢-8-甲氧基-4H-1-苯并噻吩-4-酮,噻色酮家族中的化合物,由于其在药物化学和材料科学中的潜在应用,一直是合成有机化学的重点。相关噻色酮与二异丙基酰胺锂处理后接亲电试剂促进了 2-取代的 4H-1-苯并噻吩-4-酮的合成,证明了该化合物在化学合成中的多功能性。此类方法已被用于合成具有潜在镇痛和抗炎活性的化合物,突出了其在药物发现工作中的重要性 (Hirao 等人,1985)。
抗菌活性
2,3-二氢-8-甲氧基-4H-1-苯并噻吩-4-酮衍生物的化学改性导致了具有显着抗菌特性的化合物的产生。例如,已显示 3-(取代甲基) 硫黄素酮的合成对毛癣菌属表现出抗菌活性,表明其在开发新的抗菌剂中的潜力 (Nakazumi 等人,1984)。
材料科学和化学传感
在材料科学中,2,3-二氢-8-甲氧基-4H-1-苯并噻吩-4-酮的衍生物因其独特的特性而被探索。例如,通过涉及 2-羟基-3-甲氧基-5-硝基苯甲醛的反应合成的苯并噻唑啉螺吡喃,已显示出作为水溶液中汞离子的灵敏且选择性受体的希望。这一应用强调了噻色酮衍生物在环境传感器和诊断工具开发中的潜力 (Kumar 等人,2019)。
环境应用
对包括 2,3-二氢-8-甲氧基-4H-1-苯并噻吩-4-酮衍生物在内的苯并酮型紫外线过滤剂的研究,提供了对这些化合物环境存在和人类接触的见解。此类研究对于评估与紫外线过滤剂的广泛使用相关的潜在环境影响和人类健康风险至关重要 (Gao 等人,2015)。
属性
IUPAC Name |
8-methoxy-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCTYFIAHVFXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216856 | |
| Record name | 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one | |
CAS RN |
66715-59-1 | |
| Record name | 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66715-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066715591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-8-methoxy-4H-1-benzothiopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid](/img/structure/B1588139.png)



![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1588148.png)
